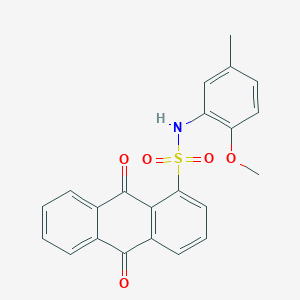![molecular formula C23H22N2O3S3 B280758 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide, also known as BSB, is a chemical compound that has been widely studied for its potential applications in scientific research. BSB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide is complex and involves multiple pathways and targets. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are involved in various cellular processes such as metabolism and DNA replication. This compound has also been shown to modulate the activity of ion channels and receptors, which are involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of ion channel and receptor activity, and vasodilation. This compound has also been shown to have antioxidant properties, which could have potential applications in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide in lab experiments include its broad range of potential applications, its well-characterized mechanism of action, and its availability for purchase from commercial suppliers. However, there are also limitations to using this compound, including its relatively high cost compared to other research compounds, and the potential for off-target effects due to its complex mechanism of action.
Future Directions
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide. One area of interest is the development of more specific and selective this compound derivatives that target specific enzymes or pathways involved in disease processes. Another area of interest is the use of this compound in combination with other compounds or therapies to enhance its efficacy or reduce potential side effects. Additionally, further research is needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of novel therapies for a variety of diseases.
Synthesis Methods
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 1,3-benzothiazol-2-ylamine with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be further purified using techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cell division and survival. In neurobiology, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. In cardiovascular research, this compound has been shown to have vasodilatory effects, which could have potential applications in the treatment of hypertension and other cardiovascular disorders.
Properties
Molecular Formula |
C23H22N2O3S3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S3/c1-13-11-14(2)16(4)22(15(13)3)31(27,28)25-17-9-10-19(26)21(12-17)30-23-24-18-7-5-6-8-20(18)29-23/h5-12,25-26H,1-4H3 |
InChI Key |
WEDFIRXSDOPUQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)

![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)
![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
